molecular formula C32H28N4O3 B1684267 YM022 CAS No. 145084-28-2

YM022

カタログ番号: B1684267
CAS番号: 145084-28-2
分子量: 516.6 g/mol
InChIキー: YCXFHPUBGMMWJQ-PMERELPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YM022は、ガストリン/コレシストキニン(CCK)-B受容体の強力で選択的な拮抗剤です。ラットにおけるペンタガストリン誘発胃排泄を阻害する能力で知られています。 この化合物は、分子式C₃₂H₂₈N₄O₃、分子量516.59 g/molを持っています .

2. 製法

合成経路と反応条件: this compoundは、さまざまな有機化合物の反応を含む多段階プロセスによって合成されます。主なステップには、ベンゾジアゼピンコアの形成と、尿素部分を導入するためのその後の官能基化が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および環境への配慮を最適化されています。 連続フロー合成や自動反応器などの高度な技術が、生産を強化するために採用される場合があります .

科学的研究の応用

YM022 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving CCK-B receptor antagonists.

    Biology: Employed in research on gastric functions and receptor signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions related to gastric acid secretion and gastrointestinal disorders.

    Industry: Utilized in the development of new drugs targeting CCK-B receptors

作用機序

YM022は、CCK-B受容体に選択的に結合し、拮抗することによりその効果を発揮します。この受容体は、胃酸分泌や胃腸運動など、さまざまな生理学的プロセスに関与しています。this compoundは、受容体を阻害することにより、胃酸分泌を減らし、胃腸機能を変化させます。 分子標的はCCK-B受容体であり、関与する経路は受容体シグナル伝達と下流効果に関連しています .

類似化合物:

This compoundの独自性: this compoundは、CCK-B受容体に対する高い効力と選択性により際立っています。 ペンタガストリン誘発胃排泄を、低い有効用量(ED50)で阻害する能力は、研究と潜在的な治療用途における貴重なツールとなります .

準備方法

Synthetic Routes and Reaction Conditions: YM022 is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the urea moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production .

化学反応の分析

反応の種類: YM022は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性がある一方、還元はthis compoundの還元された形態を生成する可能性があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

    化学: CCK-B受容体拮抗剤を含む研究における基準化合物として使用されます。

    生物学: 胃機能と受容体シグナル伝達経路の研究に使用されます。

    医学: 胃酸分泌と胃腸障害に関連する状態における潜在的な治療効果について調査されています。

    産業: CCK-B受容体を標的とする新規薬剤の開発に利用されています

類似化合物との比較

Uniqueness of YM022: this compound stands out due to its high potency and selectivity for the CCK-B receptor. Its ability to inhibit pentagastrin-induced gastric emptying with a low effective dose (ED50) makes it a valuable tool in research and potential therapeutic applications .

特性

IUPAC Name

1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O3/c1-21-11-10-15-24(19-21)33-32(39)35-30-31(38)36(20-28(37)25-16-7-6-12-22(25)2)27-18-9-8-17-26(27)29(34-30)23-13-4-3-5-14-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXFHPUBGMMWJQ-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932492
Record name N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145084-28-2
Record name YM 022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145084282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145084-28-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name YM-022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772CP7W12N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM 022
Customer
Q & A

Q1: What is the primary target of YM022?

A1: this compound primarily targets the gastrin/CCK-B receptor. [] This receptor is expressed in various tissues, including the stomach, brain, and pancreas.

Q2: How does this compound interact with the gastrin/CCK-B receptor?

A2: this compound acts as a competitive antagonist at the gastrin/CCK-B receptor. [] It binds to the receptor, preventing the endogenous ligands, gastrin and CCK, from binding and activating the receptor.

Q3: What are the downstream effects of this compound's interaction with the gastrin/CCK-B receptor?

A3: By blocking the gastrin/CCK-B receptor, this compound inhibits various physiological processes mediated by gastrin and CCK, including:

  • Gastric Acid Secretion: this compound effectively inhibits gastrin-stimulated gastric acid secretion. [] It has demonstrated potent inhibition of both basal and pentagastrin-induced acid secretion in various animal models. [, ]
  • ECL Cell Activity: this compound suppresses the activity of enterochromaffin-like (ECL) cells in the stomach. [] These cells are responsible for histamine production, which stimulates acid secretion. This compound reduces ECL cell activity markers like histidine decarboxylase activity and pancreastatin concentration.
  • Gastric Mucosal Growth: this compound can influence the growth of the gastric mucosa. While long-term administration reduces oxyntic mucosal weight and thickness, it appears to protect against the hypertrophic effects of prolonged omeprazole treatment. []
  • Pancreatic Secretion: this compound, when co-administered with a CCK-A receptor antagonist, can enhance the suppression of pancreatic exocrine secretion, indicating a potential role in modulating pancreatic function. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C31H29N5O3, and its molecular weight is 519.6 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research articles don't include detailed spectroscopic data, they mention techniques like powder X-ray diffractometry and differential scanning calorimetry being used to characterize different crystalline forms of this compound. []

Q6: How do structural modifications of this compound affect its activity?

A6: Research has explored the SAR of this compound, revealing that modifications to the (3-substituted phenyl)urea moiety can influence its potency as a gastrin/CCK-B receptor antagonist. Specifically, introducing amino substituents at the 3-position of the phenyl ring led to derivatives with enhanced inhibitory effects on pentagastrin-induced gastric acid secretion in rats. []

Q7: What are the strategies to improve the stability and bioavailability of this compound?

A7: Formulating this compound as a solid dispersion using polymers like hydroxypropylmethylcellulose and surfactants like polyoxyethylene hydrogenated castor oil has proven effective in enhancing its dissolution rate, stability, and oral bioavailability in rats. [, ]

Q8: What is the duration of action of this compound?

A8: this compound demonstrates a relatively long duration of action. In cats, a single intravenous injection provided substantial inhibition of gastric acid secretion for up to 3 hours. [] Additionally, in rats, continuous subcutaneous infusion via osmotic minipumps maintained effective CCK-B receptor blockade for 4 weeks. []

Q9: What in vitro models have been used to study this compound?

A9: Several in vitro models have been employed to investigate the activity of this compound:

  • Receptor Binding Assays: These assays utilize radioligand binding to assess the affinity of this compound for the gastrin/CCK-B receptor in cell membranes. [, , ]
  • Phosphoinositide Hydrolysis and Calcium Mobilization Assays: These functional assays measure the ability of this compound to inhibit gastrin/CCK-mediated intracellular signaling events in cells expressing the receptor. [, ]
  • Cell Proliferation Assays: These assays evaluate the impact of this compound on the proliferation of various cell lines, including those derived from gastric cancers, to explore its potential antiproliferative effects. [, , ]

Q10: What animal models have been used to study the effects of this compound?

A10: Research on this compound extensively utilizes rodent models, particularly rats, to investigate its effects on:

  • Gastric Acid Secretion: Studies employ pylorus-ligated rats, indomethacin-induced ulcer models, and water-immersion stress models to evaluate this compound's inhibitory effects on gastric acid secretion. [, , , , ]
  • Duodenal Ulcers: Mepirizole-induced duodenal ulcer models in rats are used to assess this compound's protective effects against ulcer formation. []
  • ECL Cell Activity: Researchers utilize this compound in rats to explore its impact on ECL cell activity markers, including histidine decarboxylase activity and pancreastatin levels. [, ]
  • Gastric Mucosal Growth: this compound's effects on the growth of the gastric mucosa are studied in rats, including its potential to counteract the hypertrophic effects of prolonged proton pump inhibitor treatment. []
  • Pancreatic Secretion: Researchers utilize this compound in rats to study its role in modulating pancreatic exocrine secretion, often in combination with CCK-A receptor antagonists. []

Q11: What is known about the safety profile of this compound?

A11: The provided research primarily focuses on the pharmacological effects of this compound in experimental settings. While no severe adverse events are explicitly mentioned, further studies are needed to establish a comprehensive safety profile.

Q12: Are there any alternative compounds with similar pharmacological profiles to this compound?

A12: Several other gastrin/CCK-B receptor antagonists have been developed, each with its own pharmacological profile. Some notable alternatives include:

  • L-365,260: A potent, competitive CCK-B receptor antagonist with structural similarities to this compound. [, , ]
  • RP73870: Another potent and selective CCK-B receptor antagonist that has been studied for its effects on ECL cell activity and gastric acid secretion. [, , ]
  • YF476: A highly selective and potent CCK-B receptor antagonist that has shown efficacy in inhibiting gastric acid secretion and influencing gastric mucosal growth. [, ]

Q13: What are some valuable resources for researchers studying this compound?

A13: Several resources can aid researchers investigating this compound:

    Q14: When was this compound first discovered and what were the key milestones in its development?

    A14: this compound emerged from a research program at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in the 1990s focused on developing novel gastrin/CCK-B receptor antagonists for treating peptic ulcer disease. [] While this compound showed promise in preclinical studies, it did not progress to clinical trials.

    Q15: What are the potential applications of this compound beyond its initial focus on peptic ulcer disease?

    A15: The research highlights several potential applications for this compound beyond its initial focus:

    • Gastrointestinal Motility Disorders: this compound's ability to modulate gastric emptying and intestinal transit suggests potential applications in treating disorders like gastroparesis and irritable bowel syndrome. []
    • Cancer Research: The expression of gastrin/CCK-B receptors in certain cancers, such as pancreatic and colorectal cancer, makes this compound a potential tool for investigating the role of gastrin signaling in tumorigenesis and exploring its therapeutic potential. [, ]
    • Obesity and Metabolic Disorders: Research indicating this compound's influence on leptin secretion from adipocytes suggests possible applications in understanding and treating obesity and related metabolic disorders. []
    • Pain Management: this compound's analgesic effects in models of inflammatory pain suggest potential for further exploration in pain management strategies. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。